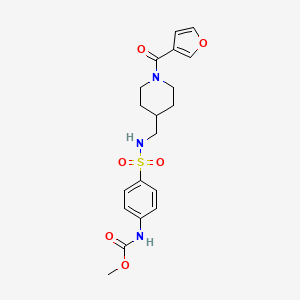

![molecular formula C28H19N3O6 B2921718 [5-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate CAS No. 522655-60-3](/img/structure/B2921718.png)

[5-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

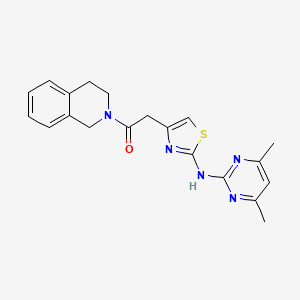

This compound contains several functional groups, including a nitrile group (-CN), a nitro group (-NO2), a carboxylate ester group (-CO2R), and an aromatic naphthalene ring. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the nitrile group could be introduced through a cyanation reaction, the nitro group through a nitration reaction, and the carboxylate ester group through an esterification reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and an aromatic ring. The nitrile, nitro, and ester groups would all contribute to the polarity of the molecule .Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions due to its functional groups. For example, the nitrile group could undergo hydrolysis to form a carboxylic acid, the nitro group could be reduced to an amine, and the ester could be hydrolyzed to form a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and aromatic ring. For example, it would likely be relatively polar due to the presence of the nitrile, nitro, and ester groups .科学的研究の応用

Synthesis and Structure-Activity Relationship in Cytotoxicity

Research on derivatives of naphthalene, such as 5-arylidene-2(5H)-furanone derivatives, demonstrates their application in developing compounds with significant cytotoxicity against various cancer cell lines. The modifications of the naphthalene ring structure, including the introduction of nitro groups, have shown to increase the cytotoxic activity, highlighting their potential in cancer research (Seong-Cheol Bang et al., 2004).

Environmental and Chemical Studies

Investigations into the gas-phase reactions of naphthalene derivatives with OH radicals and N2O5 reveal insights into their atmospheric behavior and degradation processes. These studies are crucial for understanding the environmental impact of such compounds and their role in atmospheric chemistry (R. Atkinson et al., 1987).

Material Science and Contaminant Removal

Naphthalene-amide-bridged Ni(ii) complexes show promise in material science, particularly in the synthesis of carbon nanotubes (CNTs) and the removal of contaminants like rhodamine B and Congo red. These applications demonstrate the compound's potential in environmental remediation and the development of new materials (J. Zhao et al., 2020).

Exploration of Non-bonded Intra-molecular Interactions

Studies on 1,8-disubstituted naphthalene compounds provide insights into non-bonded intra-molecular interactions, which are critical for understanding the structural and electronic properties of complex molecules. This research has implications for the design of new molecules with specific properties and behaviors (C. Crasto & E. Stevens, 2002).

作用機序

将来の方向性

特性

IUPAC Name |

[5-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H19N3O6/c1-36-25-14-13-18(15-20(17-29)27(32)30-23-11-4-5-12-24(23)31(34)35)16-26(25)37-28(33)22-10-6-8-19-7-2-3-9-21(19)22/h2-16H,1H3,(H,30,32)/b20-15+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXIYLCSONWUGBN-HMMYKYKNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H19N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide](/img/structure/B2921640.png)

![6-(Hydroxymethyl)-9-methyl-2-(4-methylphenyl)-1,5-dihydropyrido[1,2]pyrano[4,5-b]pyrimidine-4-thione](/img/structure/B2921642.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-cyclohexylurea](/img/structure/B2921643.png)

![2-Methylsulfonyl-6-azaspiro[3.4]octane;hydrochloride](/img/structure/B2921647.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)nicotinamide](/img/structure/B2921648.png)

![Diethyl 2-(4-ethoxyphenyl)-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate](/img/structure/B2921649.png)

![3-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2921653.png)

![7-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2921656.png)